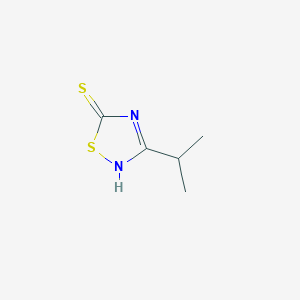
1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- is a complex organic compound that features an indole core, a pyrrolidine ring, and a thienylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Introduction of the Pyrrolidine Ring: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the indole core.
Attachment of the Thienylsulfonyl Group: This can be done through sulfonylation reactions using reagents like thienylsulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienyl)-: Lacks the sulfonyl group.
1H-Indole, 1-(3-pyrrolidinyl)-3-(3-benzylsulfonyl)-: Contains a benzylsulfonyl group instead of a thienylsulfonyl group.
Uniqueness
The presence of the thienylsulfonyl group in 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- might confer unique chemical properties and biological activities compared to similar compounds. This could include differences in solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
651335-78-3 |
|---|---|
Molecular Formula |
C16H16N2O2S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-pyrrolidin-3-yl-3-thiophen-3-ylsulfonylindole |
InChI |
InChI=1S/C16H16N2O2S2/c19-22(20,13-6-8-21-11-13)16-10-18(12-5-7-17-9-12)15-4-2-1-3-14(15)16/h1-4,6,8,10-12,17H,5,7,9H2 |
InChI Key |
RBBKGPYCWODNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

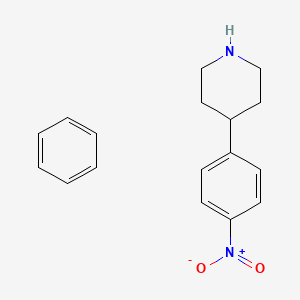

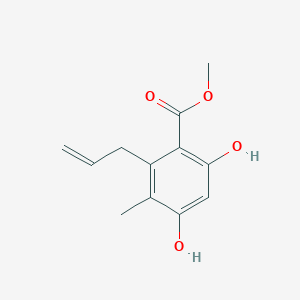
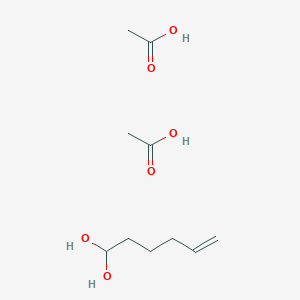
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)

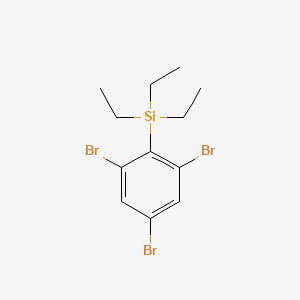
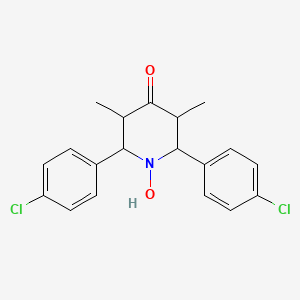
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
